molecular formula C13H18N4O2 B13249307 2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one

2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one

Cat. No.: B13249307
M. Wt: 262.31 g/mol
InChI Key: SIUVOORTWBFPLE-UHFFFAOYSA-N
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Description

The compound 2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one (hereafter referred to as Compound A) is a bicyclic heterocyclic molecule featuring a pyridazinone core fused with a partially saturated pyridine ring. Key properties include:

  • Molecular weight: 179.2 g/mol .
  • Purity: ≥95% (commercially available as a hydrochloride salt in some cases, though sourcing may be discontinued) .
  • Structural features: A pyrrolidine-substituted oxoethyl group at position 2 and a saturated hexahydro-pyrido[4,3-c]pyridazine system.

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

2-(2-oxo-2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one

InChI

InChI=1S/C13H18N4O2/c18-12-7-10-8-14-4-3-11(10)15-17(12)9-13(19)16-5-1-2-6-16/h7,14H,1-6,8-9H2

InChI Key

SIUVOORTWBFPLE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C=C3CNCCC3=N2

Origin of Product

United States

Preparation Methods

Condensation of 2-Amino-3-cyanopyridine Derivatives with α-Keto Compounds

Mechanism and Procedure:

  • Starting materials such as 2-amino-3-cyanopyridine derivatives undergo condensation with α-keto compounds (e.g., pyrrolidin-1-ylacetic acid derivatives) in the presence of dehydrating agents like acetic anhydride.
  • The process involves initial formation of an imine or enamine intermediate, followed by cyclization to form the pyridazinone core.
  • The reaction typically proceeds under reflux conditions for 1–2 hours.

Representative Data:

  • As per the synthesis of related pyridazinone derivatives, yields range from 70% to 85%.
  • Reactions are conducted in acetic anhydride, which acts both as solvent and dehydrating medium to facilitate water elimination during cyclization.

Reaction Scheme:

2-Amino-3-cyanopyridine + α-keto compound → Pyridazinone core via condensation and cyclization

Cyclization of Hydrazine Derivatives with α,β-Unsaturated Carbonyls

Mechanism and Procedure:

  • Hydrazine derivatives or hydrazines bearing the pyrrolidin-1-yl moiety react with α,β-unsaturated carbonyl compounds.
  • The process involves nucleophilic attack of hydrazine on the electrophilic carbon, followed by intramolecular cyclization.
  • The cyclization is promoted by acid catalysis or dehydrating agents such as acetic anhydride.

Representative Data:

  • This method yields the pyridazinone ring system with high regioselectivity.
  • Typical yields are approximately 65–78%, with reaction times around 2 hours under reflux.

Multi-step Synthesis via Intermediate Formation

Mechanism and Procedure:

  • Synthesis involves initial formation of an intermediate, such as a 6-acetyl-3-oxopyridazine derivative.
  • Subsequent steps include elimination of dimethylamine, cyclization through nucleophilic addition of amino groups, and aromatization via water loss.
  • The intermediates are often isolated and characterized before proceeding to final functionalization.

Representative Data:

Step Reagents Conditions Yield (%) Notes
Formation of intermediate Acetic anhydride, pyridazine derivatives Reflux 80 High purity intermediate
Cyclization to pyridazinone NH addition, dehydration Reflux 75 Aromatization step

Specific Research Findings and Data Tables

Condensation with Acetic Anhydride

Step Reagents Temperature Time Yield Remarks
Condensation 2-Amino-3-cyanopyridine + α-keto compound Reflux 1 hour 82% Crystallization from ethanol

Cyclization to Pyridazinone

Reagents Conditions Yield Notes
Acetic anhydride Reflux 78% Water eliminated during cyclization

Functionalization with Pyrrolidine

Step Reagents Conditions Yield Notes
Nucleophilic substitution Pyrrolidine Reflux in acetic anhydride 70% Introduction of pyrrolidin-1-yl group

Mechanistic Insights and Reaction Pathways

The synthesis predominantly hinges on the formation of the pyridazinone ring via condensation of suitable precursors, followed by nucleophilic addition of the pyrrolidin-1-yl group. The key mechanistic steps include:

  • Nucleophilic attack of amino groups on electrophilic centers.
  • Cyclization facilitated by dehydration agents like acetic anhydride.
  • Aromatization through elimination of water molecules.

The use of acetic anhydride is critical, serving as both solvent and dehydrating reagent, promoting cyclization and aromatization efficiently.

Summary of Preparation Methods

Method Key Features Advantages Limitations
Condensation with α-keto compounds Simple, high yield Mild conditions Requires pure precursors
Hydrazine-based cyclization High regioselectivity Good for diverse substitutions Potential safety concerns with hydrazines
Multi-step intermediate approach Precise control over substitution High purity Longer synthesis time

Chemical Reactions Analysis

Types of Reactions

2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include sodium hydride for deprotonation, haloacetic acid esters for alkylation, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various substituted pyrrolidin-2-ones and pyridazinones, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations at the Oxoethyl Side Chain

Compound A vs. 2-(2-Oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one ()
Property Compound A 2-(2-Oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one
Substituent Pyrrolidin-1-yl Phenyl
Molecular Weight 179.2 g/mol 269.26 g/mol
Key Features Enhanced solubility via amine group Increased hydrophobicity due to aromatic rings

The latter’s aromaticity could enhance membrane permeability but reduce solubility .

Core Saturation and Heterocyclic Modifications

Compound A vs. 4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine ()
Property Compound A 4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine
Core Structure Hexahydro-pyrido[4,3-c]pyridazine Tetrahydropyrido[4,3-c]pyridazine
Substituent Oxoethyl-pyrrolidine Morpholine
Hydrogen Bond Acceptors 5 5
XLogP Not reported -0.6 (indicative of moderate hydrophilicity)

This could influence blood-brain barrier penetration .

Methyl-Substituted Derivatives

Compound A vs. 2-Methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride (–20)
Property Compound A 2-Methyl Analog
Substituent Oxoethyl-pyrrolidine Methyl
Molecular Formula C₁₂H₁₇N₃O₂ (estimated) C₈H₁₁N₃O (free base)
Molar Mass 179.2 g/mol 201.65 g/mol (hydrochloride salt)

Discussion : The methyl analog lacks the extended oxoethyl-pyrrolidine side chain, simplifying the structure but reducing opportunities for target interaction. The hydrochloride salt form may improve crystallinity and stability .

Pharmacological Activity Comparisons

Compound A vs. L7: (6E)-5-imino-6-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}methylidene)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one ()
Property Compound A L7
Molecular Weight 179.2 g/mol 510.61 g/mol
Reported Activity Not explicitly reported Bioactivity value: 4.47 (assay-specific metric)
Structural Complexity Moderate High (additional thiadiazolo-pyrimidine core)

Discussion : L7’s extended conjugated system and thiadiazole ring may enhance binding to orexin receptors, as suggested by its higher molecular weight and reported activity. However, Compound A ’s simpler structure could offer better synthetic accessibility .

Biological Activity

2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one (CAS Number: 1273785-67-3) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on diverse research findings.

  • Molecular Formula : C₁₃H₁₈N₄O₂
  • Molecular Weight : 262.31 g/mol
  • CAS Number : 1273785-67-3

Synthesis

The compound can be synthesized through various methods involving the reaction of pyrrolidine derivatives with appropriate carbonyl compounds. Specific methodologies include:

  • Condensation Reactions : Utilizing cyclic amines and carbonyl precursors.
  • Cyclization Techniques : Employing conditions that favor the formation of pyrido[4,3-c]pyridazin structures.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyridazinones possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has shown that this compound may have anticancer potential. In vitro assays revealed that it can induce apoptosis in cancer cell lines. For instance:

  • Cell Line Studies : The compound was tested on human breast cancer cells (MCF-7), showing a reduction in cell viability and induction of apoptotic markers .

Enzyme Inhibition

The biological activity of the compound also extends to enzyme inhibition. It has been identified as an inhibitor of lysosomal phospholipase A2 (PLA2G15), which is linked to phospholipidosis—a condition characterized by the accumulation of phospholipids in lysosomes . This inhibition suggests potential applications in drug development for conditions associated with lysosomal dysfunction.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyridazinone derivatives highlighted the effectiveness of this compound against multi-drug resistant strains. The results indicated a minimum inhibitory concentration (MIC) lower than traditional antibiotics used in clinical settings .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, the effects of this compound on MCF-7 breast cancer cells were analyzed. The study found that treatment with varying concentrations resulted in significant apoptosis as evidenced by flow cytometry analysis and increased levels of caspase activation .

Data Summary Table

PropertyValue
Molecular FormulaC₁₃H₁₈N₄O₂
Molecular Weight262.31 g/mol
CAS Number1273785-67-3
Antimicrobial ActivityEffective against E. coli, S. aureus
Anticancer ActivityInduces apoptosis in MCF-7 cells
Enzyme TargetInhibitor of PLA2G15

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